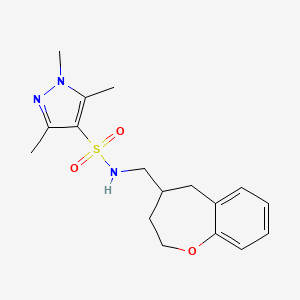![molecular formula C13H21N3O2 B5663205 (4-{[methyl(4-methylpyrimidin-2-yl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5663205.png)
(4-{[methyl(4-methylpyrimidin-2-yl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of complex organic molecules often involves multi-step reactions, including ring closure and opening, functional group transformations, and the application of various synthetic strategies. For instance, the synthesis of related compounds has been achieved through reactions like ring opening followed by ring closure, as detailed in the study of novel pyrazolo[3,4-b]pyridine derivatives, highlighting the intricate process of forming such complex structures (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and computational methods such as DFT (Density Functional Theory). These analyses provide detailed information about the compound's geometry, electronic structure, and bonding patterns, which are crucial for understanding its reactivity and properties. For example, the crystal and molecular structure of certain boric acid ester intermediates were confirmed through spectroscopic methods and X-ray diffraction, providing insight into their conformation and stability (Huang et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of a compound like "(4-{[methyl(4-methylpyrimidin-2-yl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol" can be influenced by its functional groups and molecular structure. Studies on related molecules have demonstrated various chemical reactions, including cyclization, methoxylation, and reactions with nucleophiles, showcasing the diverse reactivity patterns such molecules can exhibit (Sugimori et al., 1983).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are critical for its application and handling. These properties are often determined experimentally and can be influenced by the molecule's structure. For instance, the study of hexahydro-1H-furo[3,4-c]pyran derivatives via Prins cyclization provided valuable information on their synthesis and selectivity, indicating the impact of molecular structure on physical properties (Reddy et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for understanding the applications and behavior of complex molecules. Studies involving the synthesis and reaction of similar compounds offer insights into these properties, demonstrating how molecular structure affects chemical behavior and stability (Evans, 2007).
Propriétés
IUPAC Name |
[4-[[methyl-(4-methylpyrimidin-2-yl)amino]methyl]oxan-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-11-3-6-14-12(15-11)16(2)9-13(10-17)4-7-18-8-5-13/h3,6,17H,4-5,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBHYXAYGYIEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N(C)CC2(CCOCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1,3-benzodioxol-4-ylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B5663125.png)
![2-[(mesitylmethyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5663126.png)

![2-chloro-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5663156.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5663161.png)
![8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5663169.png)
![1-[2-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]piperidin-2-one](/img/structure/B5663176.png)

![4-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5663189.png)
![N-{[(2-methoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5663190.png)
![N-(2-phenylethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5663198.png)

![4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5663217.png)
![6-(2,5-dimethylphenyl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5663225.png)